2,4-Dimethylcinnamic acid
Overview
Description
2,4-Dimethylcinnamic acid is a compound that is structurally related to cinnamic acid but with additional methyl groups at the 2 and 4 positions of the aromatic ring. While the provided papers do not directly discuss 2,4-Dimethylcinnamic acid, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be informative for understanding the chemistry of 2,4-Dimethylcinnamic acid.
Synthesis Analysis
The synthesis of compounds structurally related to 2,4-Dimethylcinnamic acid involves multi-step organic reactions. For instance, the synthesis of 2,4-dimethyldocosanoic acid, a compound with a long aliphatic chain and methyl groups at the 2 and 4 positions, includes steps such as oxidation, Baeyer-Villiger oxidation, esterification, and reduction . These methods could potentially be adapted for the synthesis of 2,4-Dimethylcinnamic acid by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-Dimethylcinnamic acid is characterized by the presence of methyl groups that can influence the physical and chemical properties of the molecule. For example, the presence of methyl groups in 2,2-dimethylbiphenylene units within polyamides and polyimides affects their solubility and thermal properties . This suggests that the methyl groups in 2,4-Dimethylcinnamic acid could also impact its behavior and interactions.
Chemical Reactions Analysis
Compounds with structures similar to 2,4-Dimethylcinnamic acid can participate in various chemical reactions. For example, 2,2-dimethylbutynoic acid can form intermolecular hydrogen bonds with amides, indicating that 2,4-Dimethylcinnamic acid may also engage in specific interactions due to its functional groups . Additionally, the derivatization of amino acids with 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde demonstrates the reactivity of the dimethyl-substituted aromatic compounds with primary amino groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl-substituted compounds are influenced by their molecular structure. For instance, the introduction of methyl groups can enhance the stability and solubility of polymers . The synthesis and resolution of 2,2-dimethylcyclopropane carboxylic acid, an intermediate in pharmaceutical and pesticide production, highlight the importance of stereochemistry and the potential for chiral synthesis, which could be relevant for the synthesis of enantiomerically pure 2,4-Dimethylcinnamic acid .
Scientific Research Applications
Herbicide Toxicity and Environmental Impact
- Analysis of Global Trends in 2,4-D Herbicide Toxicity: Research on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has significantly advanced. This scientometric review highlights the rapid development in this field, focusing on the occupational risk, neurotoxicity, resistance, and impacts on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Analytical Techniques and Derivatization
- Derivatization Reagent for Amino Acids Analysis: 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been proposed as a precolumn derivatization reagent for high-performance liquid chromatography (HPLC) analysis of amino acids. This demonstrates the application of derivatives of dimethylcinnamic acid in analytical chemistry, particularly for the qualitative and quantitative analysis of amino acids in complex mixtures (Gatti, Gioia, Leoni, & Andreani, 2010).
Degradation Studies
- Gamma Radiation Degradation of 2,4-D: A study utilized gamma radiation from cobalt-60 to degrade the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) dimethylamine salt in water. This research contributes to the understanding of how environmental factors and treatments can influence the degradation and environmental impact of dimethylcinnamic acid derivatives (Campos et al., 2003).
Toxicology and Public Health
- Regulatory Progress and Public Concerns: The toxicology of various forms of 2,4-D, including its dimethylamine salt, has been extensively studied, highlighting its low-to-moderate acute oral toxicity and lack of genotoxicity in in vitro and in vivo test systems (Bus & Hammond, 2007).
Genetic Toxicity Evaluation
- In Vitro Genetic Toxicity of 4-(2, 4-dichlorophenoxy)butyric Acid: The dimethylamine salt of 2,4-DB, a herbicide, was evaluated for genetic toxicity using several assays. The findings indicate that 2,4-DB does not exhibit significant genotoxic potential in mammals (Charles et al., 2000).
Agricultural Applications
- Impact on Soybean Yield Components: Research on the effect of postemergence treatments of 2,4-D on soybean transformed with AAD-12, a gene conferring resistance to the herbicide, showed no adverse effects on yield components. This is significant for agricultural practices, particularly in weed management (Robinson, Simpson, & Johnson, 2015).
properties
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSZMHHSCOXWPC-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylcinnamic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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